(4-methoxybenzyl)[(Z)-phenylmethylidene]ammoniumolate
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Overview
Description
The compound appears to contain a methoxybenzyl group and a phenylmethylidene group, both of which are common in organic chemistry . Methoxybenzyl is often used as a protecting group for alcohols in organic synthesis . Phenylmethylidene is a type of imine, a functional group featuring a carbon-nitrogen double bond, with the nitrogen attached to a phenyl group .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific structure and the conditions under which it’s used. The methoxybenzyl group is often used as a protecting group in organic synthesis, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties might include the melting point, boiling point, and density .Scientific Research Applications
Protective Group in Peptide Synthesis
The 4-methoxybenzyl thioether protecting group is used in peptide synthesis, specifically for the oxidative deblocking of cysteine derivatives. This group is stable under various conditions, making it suitable for the synthesis of cystinyl peptides with multiple disulfide bridges (Platen & Steckhan, 1984).
Surfactant Properties
Quaternary ammonium surfactants containing methoxybenzyl substitutes demonstrate superior surface activity and aggregation behavior in aqueous solutions, indicating potential applications in various industrial and pharmaceutical fields (Zhao, Guo, Jia, & Liu, 2014).
Polymer Synthesis and DNA Interactions
A cationic polymer synthesized using methoxybenzyl compounds exhibits the ability to condense and release DNA, as well as switch antibacterial activity, highlighting its potential in biomedical applications (Sobolčiak et al., 2013).
Oligoribonucleotide Synthesis
The 4-methoxybenzyl group serves as a protective group in the synthesis of oligoribonucleotides, enabling efficient and selective removal, thus facilitating the production of oligoribonucleotides (Takaku & Kamaike, 1982).
Esterification Methods
The use of 4-methoxybenzyl compounds in esterification processes, especially for sensitive substrates, is an effective method, highlighting its importance in synthetic chemistry (Shah, Russo, Howard, & Chisholm, 2014).
Deprotection in Solution Phase Synthesis
4-Methoxybenzyl-4-nitrophenylcarbonate demonstrates efficiency in the N-protection of amidinonaphthol, suitable for multiparallel solution phase synthesis of benzamidines (Bailey, Baker, Hayler, & Kane, 1999).
Novel Protective Group Strategies
In carbohydrate chemistry, 4-methoxybenzylidene acetals are used for regioselective reductive ring-opening, providing access to novel protective group strategies (Johansson & Samuelsson, 1984).
Synthesis of β-Haloaryl β-Amino Acid Derivatives
Lithium N-benzyl-N-α-methyl-4-methoxybenzylamide is used for the synthesis of homochiral β-haloaryl β-amino acid derivatives, showcasing its utility in amino acid chemistry (Bull et al., 2001).
Ionic Liquids for Electrochemical Applications
Methoxybenzyl-containing quaternary ammonium salts form ionic liquids with various anions, presenting potential for electrochemical applications, particularly in electric double layer capacitors (Sato, Masuda, & Takagi, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-phenylmethanimine oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-15-9-7-14(8-10-15)12-16(17)11-13-5-3-2-4-6-13/h2-11H,12H2,1H3/b16-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDFNVKRUJJILL-WJDWOHSUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C[N+](=CC2=CC=CC=C2)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C/[N+](=C/C2=CC=CC=C2)/[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxybenzyl)[(Z)-phenylmethylidene]ammoniumolate |
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